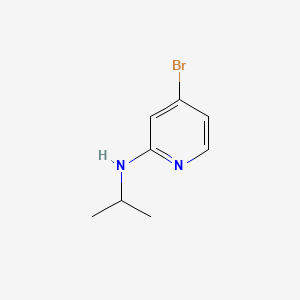

4-Bromo-N-isopropylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-N-isopropylpyridin-2-amine is a specialty chemical . It is available for purchase from various chemical suppliers .

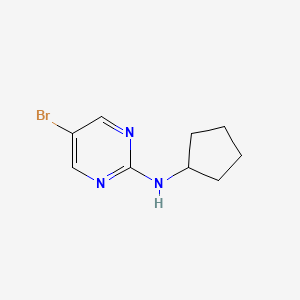

Relevant Papers I found a paper discussing the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . While it doesn’t specifically mention 4-Bromo-N-isopropylpyridin-2-amine, it may provide some relevant insights.

Aplicaciones Científicas De Investigación

Chemodivergent Synthesis

4-Bromo-N-isopropylpyridin-2-amine can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . This process involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The N-(pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . This method is mild and metal-free .

Synthesis of 3-Bromoimidazopyridines

In the presence of TBHP, 3-bromoimidazopyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination . The cyclization to form imidazopyridines is promoted by further bromination . No base is needed for this reaction, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Development of Pharmaceuticals

Aminopyridines, such as 4-Bromo-N-isopropylpyridin-2-amine, serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine via controlling reaction conditions . This process involves the oxidative cleavage of C–C bond in water .

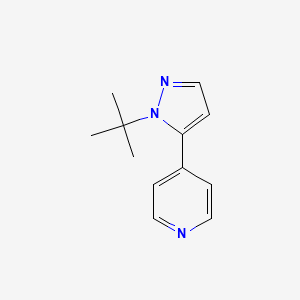

Fluorescent Protein Research

While not directly mentioned in the search results, aminopyridines and their derivatives have been used in the development of fluorescent proteins . These proteins have rich fluorescence spectra and photochemical properties, promoting widespread biological research applications .

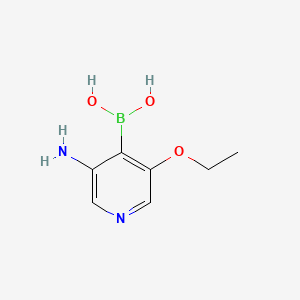

Boron Neutron Capture Therapy (BNCT)

Although the search results do not directly mention 4-Bromo-N-isopropylpyridin-2-amine, boron clusters, which can be derived from brominated compounds, have been proposed for BNCT applications . They have properties such as 3D aromaticity, electron deficiency, and the ability to act as hydrophobic, amphipathic, or hydrophilic molecules, depending on the particular configuration .

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit anti-inflammatory effects and inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

It’s known that similar compounds can have a biphasic effect on locomotion, with an initial inhibitory effect followed by an excitatory effect .

Biochemical Pathways

Related compounds have been found to affect the expression and activities of certain vital inflammatory mediators .

Result of Action

Similar compounds have been found to increase dopamine but decrease 3,4-dihydroxyphenylacetic acid (dopac) in the nucleus accumbens .

Propiedades

IUPAC Name |

4-bromo-N-propan-2-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYQEWSDJNVKAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=CC(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682480 |

Source

|

| Record name | 4-Bromo-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-isopropylpyridin-2-amine | |

CAS RN |

1209458-03-6 |

Source

|

| Record name | 4-Bromo-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B568006.png)

![6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B568012.png)

![1-[4-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B568020.png)

![3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B568021.png)

![methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate](/img/structure/B568025.png)